

Confirming the Structure of 2-Nitro-4-thiocyanatoaniline Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **2-Nitro-4-thiocyanatoaniline**

Cat. No.: **B119080**

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For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comparative overview of the key experimental data and methodologies used to confirm the structure of **2-Nitro-4-thiocyanatoaniline** and its derivatives.

Spectroscopic Data for 2-Nitro-4-thiocyanatoaniline

The following table summarizes the expected and reported spectroscopic data for **2-Nitro-4-thiocyanatoaniline**, which serves as a reference for the structural confirmation of its derivatives.

Spectroscopic Technique	Expected/Reported Data	Interpretation
¹ H NMR	Aromatic protons typically appear in the range of 7.0-8.5 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the nitro, amino, and thiocyanate groups.	The number of signals, their splitting patterns, and integration values help to determine the substitution pattern on the aniline ring.
¹³ C NMR	Aromatic carbons generally resonate between 110-160 ppm. The carbon attached to the thiocyanate group will have a characteristic chemical shift.	Provides information on the number of unique carbon environments in the molecule, confirming the overall carbon skeleton.
Infrared (IR) Spectroscopy	A strong, sharp absorption peak around 2152 cm ⁻¹ is characteristic of the thiocyanate (-SCN) stretching vibration.[1]	Confirms the presence of the thiocyanate functional group. Other characteristic peaks for the nitro (NO ₂) and amino (NH ₂) groups will also be present.
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) should correspond to the molecular weight of the compound (195.20 g/mol).[2][3][4][5]	Confirms the molecular weight and can provide information about the fragmentation pattern, further supporting the proposed structure.

Comparative Analysis with Alternative Structures

When confirming the structure of a synthesized compound, it is crucial to consider potential isomeric alternatives. For **2-Nitro-4-thiocyanatoaniline**, alternative structures could include other positional isomers where the nitro and thiocyanate groups are at different positions on the aniline ring.

Isomer	Key Differentiating Spectroscopic Features
2-Nitro-3-thiocyanatoaniline	Different splitting patterns in the ^1H NMR spectrum due to different proton coupling relationships.
4-Nitro-2-thiocyanatoaniline	Distinct chemical shifts for the aromatic protons and carbons in the ^1H and ^{13}C NMR spectra.
2-Amino-3-nitro-thiocyanatobenzene	The chemical shift of the carbon attached to the thiocyanate group in the ^{13}C NMR spectrum would differ significantly.

A thorough analysis of the 2D NMR data, such as COSY, HSQC, and HMBC, is essential for the unambiguous assignment of all proton and carbon signals and to definitively differentiate between possible isomers.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural confirmation of **2-Nitro-4-thiocyanatoaniline** derivatives.

Synthesis of 2-Nitro-4-thiocyanatoaniline

A common method for the synthesis of **2-Nitro-4-thiocyanatoaniline** involves the electrophilic thiocyanation of 2-nitroaniline.

Materials:

- 2-nitroaniline
- Sodium thiocyanate or Ammonium thiocyanate
- Bromine
- Acetic acid

Procedure:

- Dissolve 2-nitroaniline and sodium thiocyanate in glacial acetic acid in a flask equipped with a stirrer and a dropping funnel.
- Cool the mixture in an ice bath.
- Slowly add a solution of bromine in acetic acid to the cooled and stirred mixture, maintaining the temperature below 20°C.
- After the addition is complete, continue stirring the reaction mixture for several hours at room temperature.
- Pour the reaction mixture into a large volume of cold water to precipitate the product.
- Filter the solid product, wash it thoroughly with water, and then dry it.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure **2-Nitro-4-thiocyanatoaniline**.^{[6][7]}

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer.
- Data Analysis: Process the spectra and assign all proton and carbon signals. The coupling patterns in the ¹H spectrum and the correlations in the 2D spectra will be used to confirm the connectivity of the atoms and the substitution pattern on the aromatic ring.

2. Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film or in a suitable solvent.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

- Data Analysis: Identify the characteristic absorption bands for the key functional groups: - SCN (around 2152 cm^{-1}), $-\text{NO}_2$ (typically two bands around $1530\text{-}1500\text{ cm}^{-1}$ and $1360\text{-}1345\text{ cm}^{-1}$), and $-\text{NH}_2$ (two bands in the region of $3500\text{-}3300\text{ cm}^{-1}$).

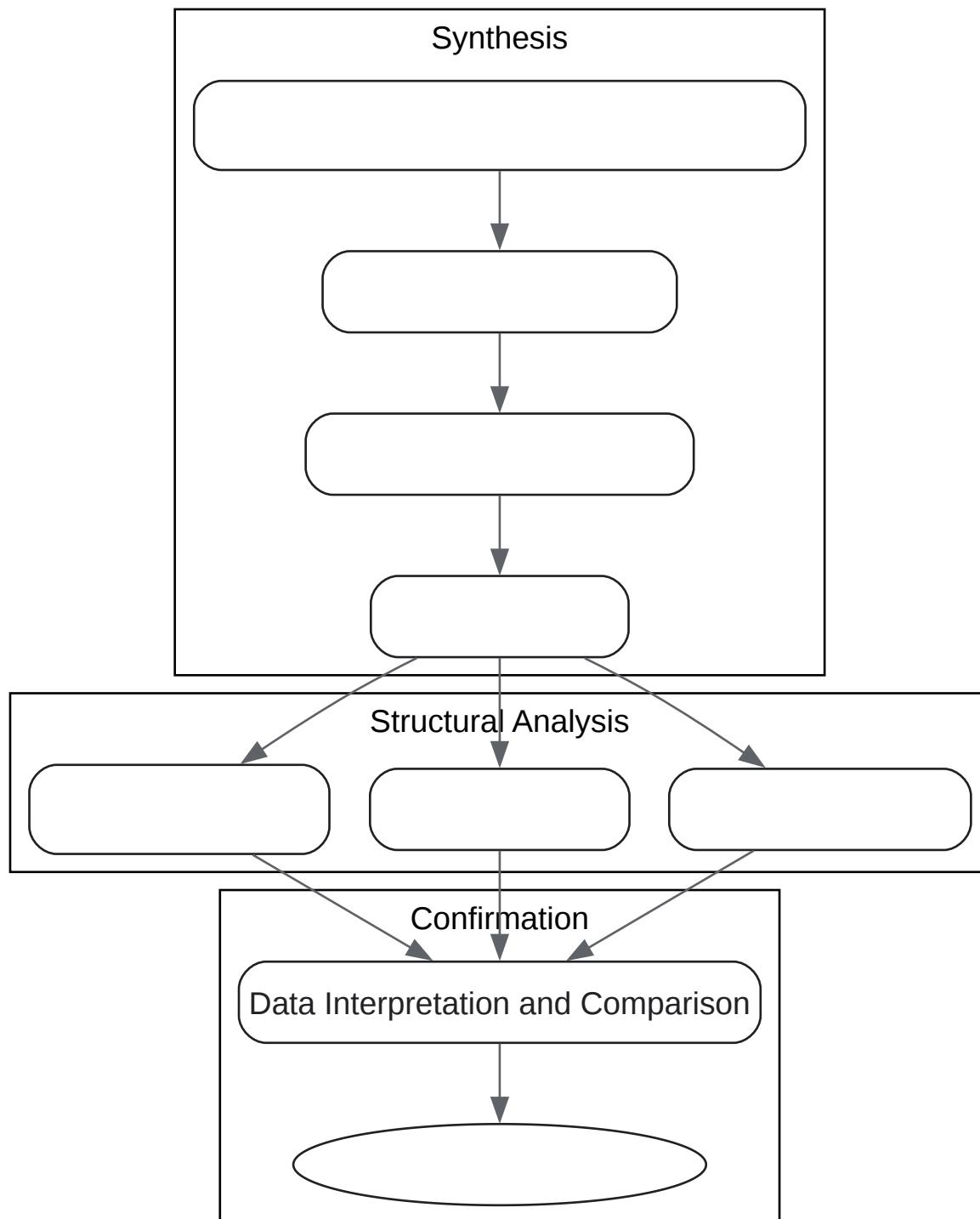
3. Mass Spectrometry (MS):

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)).
- Data Acquisition: Obtain the mass spectrum, ensuring accurate mass measurement for the molecular ion.
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further support the proposed structure.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of **2-Nitro-4-thiocyanatoaniline** derivatives.

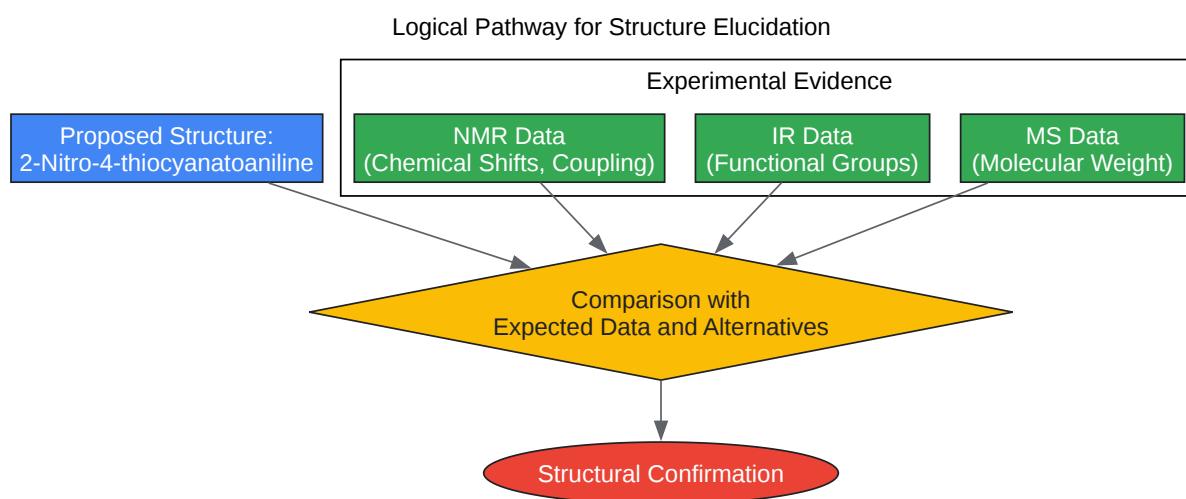
Workflow for Synthesis and Structural Confirmation

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Caption: A flowchart illustrating the key stages from synthesis to structural confirmation.

Signaling Pathway of Inquiry

The process of confirming a chemical structure can be thought of as a signaling pathway of inquiry, where each piece of experimental data acts as a signal that contributes to the final conclusion.



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Caption: A diagram showing the convergence of experimental data to confirm the chemical structure.

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